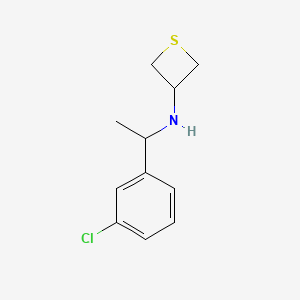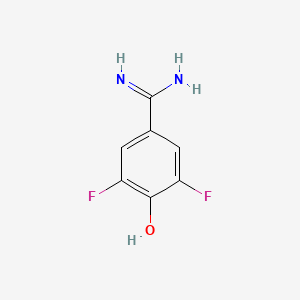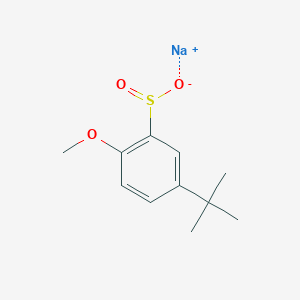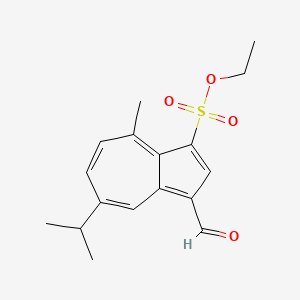
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is an organic compound with a complex structure that includes a formyl group, an isopropyl group, a methyl group, and a sulfonate ester. This compound is part of the azulene family, known for their deep blue color and unique aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from azulene or its derivatives. One common method includes the formylation of azulene derivatives using Vilsmeier-Haack reaction conditions, followed by sulfonation and esterification. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for formylation, and sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also important to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 3-carboxy-5-isopropyl-8-methylazulene-1-sulfonate.
Reduction: 3-hydroxymethyl-5-isopropyl-8-methylazulene-1-sulfonate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: Studied for its potential anti-inflammatory and antimicrobial properties due to the unique structure of azulene derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is largely dependent on its chemical structure. The formyl group can interact with various biological targets through hydrogen bonding and covalent interactions. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with a methyl ester instead of an ethyl ester.
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which impart specific chemical and physical properties. The presence of the sulfonate ester group enhances its solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications. The isopropyl and methyl groups contribute to its stability and hydrophobic interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H20O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-5-21-22(19,20)16-9-14(10-18)15-8-13(11(2)3)7-6-12(4)17(15)16/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
LOXJIKHXPCDFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


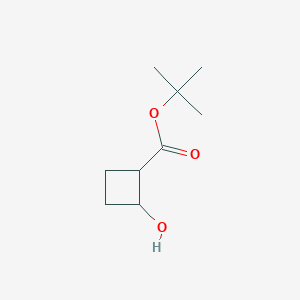
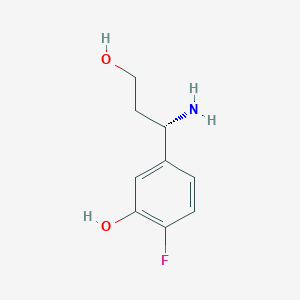
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
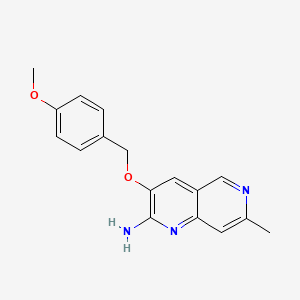


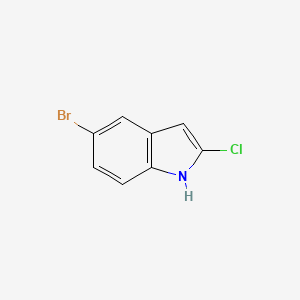

![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
